molecular formula C24H29N3O5S B2626093 N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide CAS No. 1032187-14-6

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide

Cat. No.: B2626093
CAS No.: 1032187-14-6
M. Wt: 471.57
InChI Key: VOZVNUIPRUZSQX-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule characterized by a benzenesulfonyl group attached to an ethyl backbone, which is further substituted with a 4-butanoylpiperazine moiety and a 3-methylbenzamide group. The molecular formula is C27H27N3O5S (molecular weight: ~505.59 g/mol) . The benzenesulfonyl group enhances metabolic stability, while the butanoylpiperazine moiety may influence receptor binding affinity and solubility.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S/c1-3-8-21(28)26-13-15-27(16-14-26)24(30)23(33(31,32)20-11-5-4-6-12-20)25-22(29)19-10-7-9-18(2)17-19/h4-7,9-12,17,23H,3,8,13-16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZVNUIPRUZSQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide, also known by its CAS number 1025032-87-4, is a compound belonging to the acylsulfonanilide class. This compound features a complex structure that includes a piperazine ring, which is often associated with various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N3O5SC_{23}H_{26}N_{3}O_{5}S, with a molecular weight of approximately 475.54 g/mol. Its structure can be described as follows:

  • Functional Groups : The compound contains a benzenesulfonyl group, a piperazine moiety, and an amide bond, which are crucial for its biological interactions.
  • Physical Properties : Specific physical properties such as solubility and melting point remain largely undocumented in the literature.

While specific research on the biological activity of this compound is limited, insights can be drawn from its structural characteristics:

  • Ion Channel Interaction : The presence of the piperazine ring suggests potential interactions with ion channels or G-protein coupled receptors (GPCRs), common targets in pharmacology.
  • Enzyme Inhibition : The sulfonamide group may facilitate interactions with various enzymes, potentially acting as an inhibitor in certain biochemical pathways.

Case Studies and Research Findings

Currently, there is a scarcity of published studies directly investigating the biological effects of this compound. However, related compounds within the acylsulfonanilide class have demonstrated various pharmacological activities:

  • Anticancer Activity : Some acylsulfonanilides have been shown to inhibit tumor growth by interfering with cell signaling pathways.
  • Antimicrobial Properties : Similar structures have exhibited antibacterial and antifungal activities, suggesting that this compound might possess comparable effects.
  • Neuropharmacological Effects : Compounds containing piperazine are frequently studied for their neuroactive properties, indicating potential applications in treating neurological disorders.

Comparative Analysis with Related Compounds

A comparison table of similar compounds can provide further insights into the potential biological activity of this compound.

Compound NameCAS NumberBiological ActivityKey Features
Compound A1025032-87-4Potential GPCR interactionContains piperazine and sulfonamide groups
Compound B1042917-53-2Anticancer propertiesAcylsulfonanilide structure
Compound C19249-03-7Antimicrobial activitySimilar functional groups

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

The compound is compared to structurally related molecules (Table 1), focusing on substituents, backbone modifications, and pharmacological implications.

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
N-[1-(Benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-3-methylbenzamide Ethyl-benzenesulfonyl + piperazine Butanoyl, 3-methylbenzamide 505.59
N-[1-(Benzenesulfonyl)-2-[4-(3-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]benzamide (BA90686) Ethyl-benzenesulfonyl + piperazine 3-Methylbenzoyl, benzamide 505.59
Ulixacaltamide (N-({1-[2-(tert-butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide) Piperidine + benzamide tert-Butylamino, 3-chloro-5-fluorobenzamide 391.89
MEN10930 ((S)-N-[1-[[[2-[methyl(phenylmethyl)amino]-1-(2-naphthalenylmethyl)-2-oxoethyl]amino]carbonyl]cyclohexyl]-1H-indole-3-carboxamide) Cyclohexyl + indole carboxamide Naphthalenylmethyl, methyl(phenylmethyl)amino 649.77
Key Observations:

Core Flexibility: The target compound and BA90686 share an ethyl-benzenesulfonyl-piperazine backbone, but differ in acyl substituents (butanoyl vs. 3-methylbenzoyl). This difference may alter lipophilicity and binding interactions.

Pharmacophore Variations :

  • MEN10930 incorporates an indole carboxamide and naphthalenylmethyl group, suggesting divergent biological targets (e.g., neuropeptide receptors) compared to the sulfonyl-piperazine derivatives.

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